
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is a chemical compound with potential biological activities. Its relevance spans various scientific fields, but this discussion will strictly adhere to its chemical synthesis, structural analysis, reactions, and properties without delving into its applications in drug development or associated pharmacological aspects.
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multi-step chemical processes. For instance, synthesis of related compounds such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation demonstrates the complexity and creativity in synthesizing naphthalene-based acetamides (Yang Jing, 2010).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide, often features planar naphthalene rings with substituents that influence their physical and chemical properties. For example, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide showcases a structure where the naphthalene ring is planar, and the methoxy substituent is staggered, indicative of the intricate molecular arrangements possible within similar compounds (B. Tinant et al., 1994).
Chemical Reactions and Properties
Naphthalene-based acetamides participate in various chemical reactions, showcasing a range of chemical properties. For instance, the reaction of naphthalene-2,3-diol and 4-aminoantipyrine in the presence of acetic acid results in acetylation and co-crystallization, revealing insights into their reactive nature (Abdullah M. Asiri et al., 2010).
Physical Properties Analysis
The physical properties of acetamide derivatives are significantly influenced by their molecular structure. For instance, compounds like N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide have been analyzed for their crystallographic properties, revealing how substituent groups and molecular conformation affect melting points, solubility, and other physical characteristics (B. Tinant et al., 1994).
Chemical Properties Analysis
The chemical properties of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide and similar compounds are characterized by their reactivity, stability, and interaction with other chemical entities. Synthesis and reaction studies provide a basis for understanding these properties, such as the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, which highlight the reactivity of the naphthalene moiety and its derivatives (Yang Jing, 2010).
Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
A comprehensive review on the biological effects of acetamide and its derivatives highlighted the importance of these chemicals in commercial applications and the significant increase in our understanding of their biological consequences over the years. The review covers individual biological responses to these chemicals and emphasizes the need for updating information based on new research findings (Kennedy, 2001).
Naphthalimide Derivatives in Medicinal Applications
Naphthalimide compounds, known for their nitrogen-containing aromatic heterocycles, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules, demonstrating significant anticancer properties and entering clinical trials. Naphthalimide derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their broad potential in detecting ions and biomolecules (Gong et al., 2016).
Metabolic Profiling and Toxicological Aspects
Research on the metabolic profile of flunitrazepam and its implications in clinical and forensic toxicology provides insights into the metabolism of similar compounds. It discusses major metabolic pathways and the influence of genotypic variations on drug metabolism and toxicological outcomes (Dinis-Oliveira, 2017).
Pharmacological Activities of Phenoxy Acetamide Derivatives
A literature survey on the chemical diversity of phenoxy acetamide and its derivatives, such as chalcone, indole, and quinoline, underscores the importance of these compounds in medicinal chemistry. The review aims to provide comprehensive information on pharmacologically interesting compounds, suggesting an opportunity for chemists to design new derivatives with enhanced safety and efficacy (Al-Ostoot et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide . Future studies should focus on identifying these pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are currently unknown . Understanding these properties is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how such factors affect n-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are currently unavailable .
Propriétés
IUPAC Name |
N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-11-4-2-9-3-5-12(15)7-10(9)6-11/h3,5,7,11,15H,2,4,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSJXDTUXLCEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

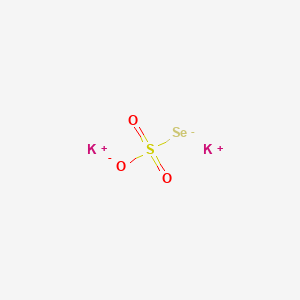
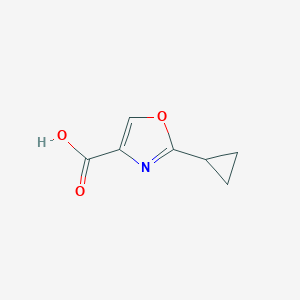

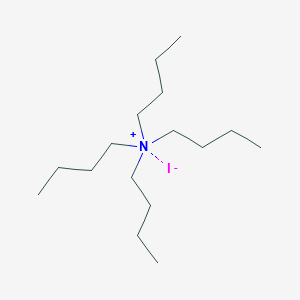
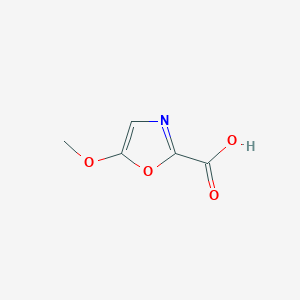

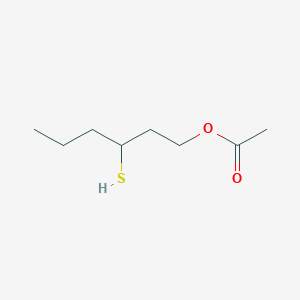
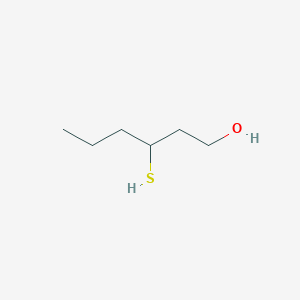
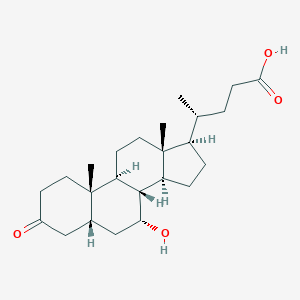
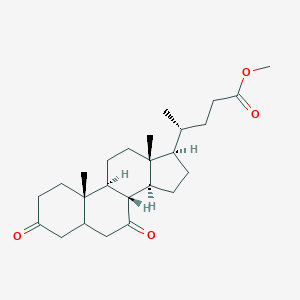

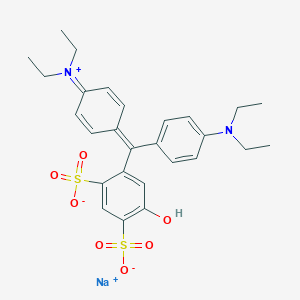

![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)